

# Spectroscopic Profile of 1-Dodecylimidazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Dodecylimidazole**

Cat. No.: **B043717**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-dodecylimidazole** (C<sub>15</sub>H<sub>28</sub>N<sub>2</sub>, Molar Mass: 236.40 g/mol), a key intermediate in the synthesis of various functionalized materials and potential pharmaceutical agents. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **1-dodecylimidazole** are summarized in the tables below for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1-Dodecylimidazole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.5	s	1H	H-2 (imidazole ring)
7.1	br s	1H	H-4 (imidazole ring)
6.95	br s	1H	H-5 (imidazole ring)
3.95	t, $J=7$ Hz	2H	N-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>10</sub> -CH <sub>3</sub>
1.85	m	2H	N-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>9</sub> -CH <sub>3</sub>
1.3	s	18H	N-(CH <sub>2</sub> ) <sub>2</sub> -(CH <sub>2</sub> ) <sub>9</sub> -CH <sub>3</sub>
1.0	m	3H	N-(CH <sub>2</sub> ) <sub>11</sub> -CH <sub>3</sub>

Table 2: Estimated <sup>13</sup>C NMR Spectroscopic Data for **1-Dodecylimidazole**

Note: The following chemical shifts are estimated based on data from structurally related N-alkylimidazoles and 1,3-dialkylimidazolium salts. Actual experimental values may vary slightly.

Chemical Shift ( $\delta$ ) ppm	Assignment
~137	C-2 (imidazole ring)
~129	C-4 (imidazole ring)
~121	C-5 (imidazole ring)
~49	N-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>10</sub> -CH <sub>3</sub>
~31.9	Alkyl Chain CH <sub>2</sub>
~29.6	Alkyl Chain CH <sub>2</sub>
~29.5	Alkyl Chain CH <sub>2</sub>
~29.3	Alkyl Chain CH <sub>2</sub>
~28.9	Alkyl Chain CH <sub>2</sub>
~26.5	Alkyl Chain CH <sub>2</sub>
~22.7	Alkyl Chain CH <sub>2</sub>
~14.1	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **1-Dodecylimidazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	=C-H stretch (imidazole ring)
2955 - 2845	Strong	C-H stretch (alkyl chain)
~1670	Medium	C=N stretch (imidazole ring)
~1500	Medium	C=C stretch (imidazole ring)
1470 - 1450	Medium	C-H bend (alkyl chain)
1380 - 1370	Medium	C-H bend (alkyl chain)
1300 - 1000	Medium to Strong	C-N stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **1-Dodecylimidazole**

m/z	Predicted Fragment Ion
236	[M] <sup>+</sup> (Molecular Ion)
153	[M - C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup>
139	[M - C <sub>7</sub> H <sub>15</sub> ] <sup>+</sup>
125	[M - C <sub>8</sub> H <sub>17</sub> ] <sup>+</sup>
111	[M - C <sub>9</sub> H <sub>19</sub> ] <sup>+</sup>
97	[M - C <sub>10</sub> H <sub>21</sub> ] <sup>+</sup>
83	[M - C <sub>11</sub> H <sub>23</sub> ] <sup>+</sup>
68	[Imidazole] <sup>+</sup>

## Experimental Protocols

### Synthesis of **1-Dodecylimidazole**

A stirred mixture of 9.96 g of dodecyl bromide (40 mmol), 5.44 g of imidazole (80 mmol), 100 ml of 0.97N NaOH (97 mmol), 100 ml of benzene, and 336 mg of Aliquat 336 (1 mmol; methyltricaprylylammonium chloride) was refluxed for 23 hours. The benzene layer was separated, washed with brine containing a small amount of NaOH, and then evaporated. The resulting residue was purified by flash chromatography on 150 g of silica gel using a 1:1 mixture of CH<sub>2</sub>Cl<sub>2</sub> and EtOAc as the eluent (R<sub>f</sub> 0.35). This afforded 7.48 g of the product, which was further purified by distillation at approximately 0.5 Torr (boiling point 144°C) to yield 6.97 g (74%) of pure **1-dodecylimidazole**.

## Spectroscopic Analysis

NMR Spectroscopy <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The sample was prepared by dissolving approximately 10-20 mg of **1-dodecylimidazole** in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

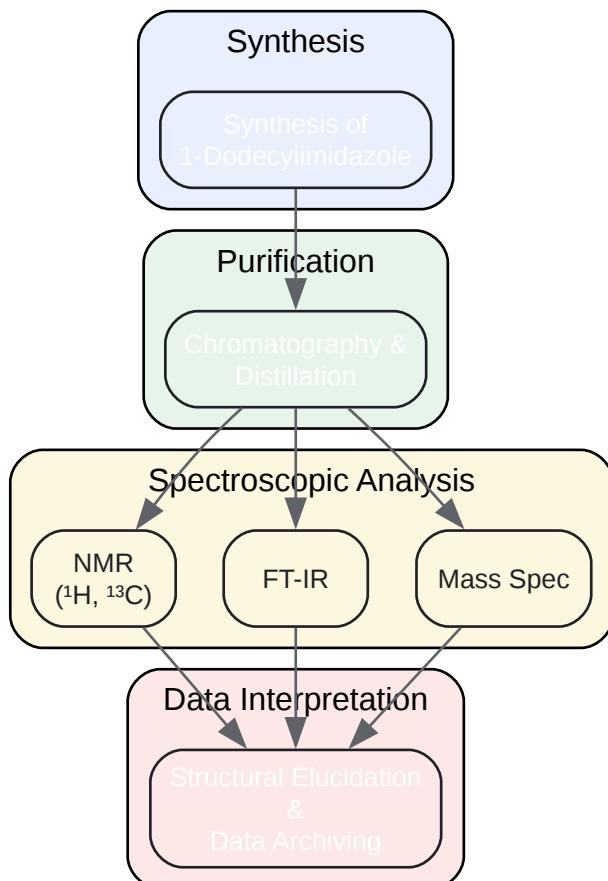
**IR Spectroscopy** The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid **1-dodecylimidazole** was placed between two potassium bromide (KBr) plates for analysis. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ .

**Mass Spectrometry** Mass spectrometric analysis was performed using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **1-dodecylimidazole** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument. The mass spectrum was recorded, showing the molecular ion and characteristic fragment ions.

## Visualizations

### Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of **1-dodecylimidazole** is depicted below.



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Caption: Workflow for the synthesis and spectroscopic characterization of **1-Dodecylimidazole**.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)